4-Bromo-6-(3,5-dimethylphenyl)pyrimidine
Overview
Description
“4-Bromo-6-(3,5-dimethylphenyl)pyrimidine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines . It has the molecular formula C12H11BrN2 .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “this compound” can be achieved through various methods. One such method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the use of ZnCl2-catalyzed three-component coupling reaction . A Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones is also a viable method .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be quite diverse. For instance, in the Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Scientific Research Applications
Synthesis and Antiviral Activities
- 4-Bromo-6-(3,5-dimethylphenyl)pyrimidine derivatives have been synthesized for evaluating their antiviral activities. For example, derivatives containing various substituents on the pyrimidine ring have shown virus-inhibiting properties against the human immunodeficiency virus type 1 (HIV-1) in vitro, suggesting their potential in antiviral therapy (Novikov et al., 2004).
Antibacterial Properties
- Compounds derived from pyrimidine structures, including those related to this compound, have been explored for their antibacterial properties. New polyheterocyclic compounds based on the pyrimidine framework have been synthesized and shown to exhibit significant in vitro antibacterial activities, indicating their potential application in the development of new antibacterial agents (Abdel‐Latif et al., 2019).
Anticancer Activities
- Research into pyrimidine derivatives has also extended into the realm of anticancer drug development. Novel pyrimidine tetrazole derivatives have been synthesized and assessed for their efficacy as antibacterial and antifungal agents, with some showing potential anticancer activities due to their ability to inhibit cell colony formation in cancer cell lines (Bhoge et al., 2021).
Molecular Structure Studies
- The structural characterization and study of molecular interactions of pyrimidine derivatives, including this compound, have contributed to the understanding of molecular recognition processes important in biology and medicine. Crystallographic studies have provided insights into the hydrogen bonding patterns and molecular arrangements that underpin the biological activities of these compounds (Rajam et al., 2018).
Nonlinear Optical (NLO) Properties
- Pyrimidine derivatives are being explored for their potential in nonlinear optics (NLO) and optoelectronic applications. Studies have shown that specific substitutions on the pyrimidine ring can significantly enhance the NLO properties of these compounds, opening up new avenues for their application in high-tech optoelectronic devices (Hussain et al., 2020).
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that sm cross-coupling reactions play a crucial role in the synthesis of various organic compounds .
Result of Action
Its use in sm cross-coupling reactions contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.
Properties
IUPAC Name |
4-bromo-6-(3,5-dimethylphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-8-3-9(2)5-10(4-8)11-6-12(13)15-7-14-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAGVWILIRABIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=NC=N2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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